2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one
Description
Structural Classification and Nomenclature of Pyrrolo[3,4-b]pyridin-5-ones
The pyrrolo[3,4-b]pyridin-5-one scaffold is classified as a fused-type bis-heterocycle. mdpi.com Its structure consists of a pyrrole (B145914) ring fused to a pyridine (B92270) ring. The nomenclature, "pyrrolo[3,4-b]pyridin-5-one," systematically describes its architecture:
Pyrrolo: Indicates the presence of a pyrrole ring.
Pyridin: Indicates the presence of a pyridine ring.
[3,4-b]: This notation specifies the fusion pattern. The numbers '3,4' denote the sides of the pyrrole ring involved in the fusion, while the letter 'b' indicates the face of the pyridine ring to which it is fused.
-5-one: This suffix signifies a ketone functional group at the 5th position of the bicyclic system.
This scaffold is also recognized as an aza-analogue of the isoindolin-1-one (B1195906) core, where a nitrogen atom replaces a carbon atom in the benzene (B151609) ring of the isoindolin-1-one structure. mdpi.com This substitution has profound effects on the molecule's electronic properties and biological activity.
Significance of the Pyrrolo[3,4-b]pyridin-5-one Core in Modern Heterocyclic Chemistry
The pyrrolo[3,4-b]pyridin-5-one core is considered a "privileged" structure in medicinal chemistry due to its ability to bind to a wide range of biological targets. nih.gov Nitrogen-containing heterocycles are fundamental components of many biologically active molecules, and this scaffold is no exception. mdpi.com Derivatives of this core have demonstrated a broad spectrum of pharmacological activities.
For instance, certain pyrrolo[3,4-b]pyridin-5-one derivatives have been investigated as inhibitors of dipeptidyl peptidase-4 (DPP-4), which is a target for type 2 diabetes treatment. nih.gov Others have been explored for their potential as anticancer agents, with studies showing cytotoxicity against various human cervical carcinoma cell lines. nih.govnih.gov The structural similarity to the isoindolin-1-one core, which is present in several natural and synthetic anticancer agents, further underscores its therapeutic potential. mdpi.com
The development of efficient and versatile synthetic routes to this scaffold is an active area of research. Modern synthetic methods, particularly multicomponent reactions (MCRs) like the Ugi-Zhu three-component reaction, have enabled the rapid, one-pot assembly of complex, polysubstituted pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov
Overview of Dihydro-Pyrrolo[3,4-b]pyridin-5-one Derivatives
Dihydro-pyrrolo[3,4-b]pyridin-5-one derivatives are a subclass in which one of the rings in the bicyclic system is partially saturated. The "dihydro" prefix indicates the addition of two hydrogen atoms, resulting in the conversion of two sp²-hybridized carbons to sp³-hybridized carbons. This partial saturation introduces conformational flexibility and three-dimensionality to the otherwise planar aromatic system, which can significantly influence its binding affinity to biological targets.
The synthesis of these dihydro derivatives often involves sophisticated one-pot cascade processes. nih.gov For example, a common strategy involves an initial Ugi three-component reaction (Ugi-3CR) followed by an intramolecular aza-Diels-Alder cycloaddition and subsequent transformations to build the dihydro-pyrrolo[3,4-b]pyridin-5-one core. nih.gov
Numerous polysubstituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one derivatives have been synthesized and evaluated for their biological activities. mdpi.com For example, compounds such as 2-Benzyl-7-(4-chlorophenyl)-3-morpholino-6-(3-morpholinopropyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one have been synthesized and studied for their potential as anticancer agents. nih.gov The diverse substituents that can be introduced at various positions of the dihydro scaffold allow for the fine-tuning of their pharmacological properties.
Specific Context of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one within the Class
This compound is a specific derivative within this class of compounds. Its chemical identity is defined by the core scaffold with a bromine atom substituted at the 2nd position.
| Property | Value |
| IUPAC Name | 2-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one |
| CAS Number | 1823921-07-8 |
| Molecular Formula | C₇H₅BrN₂O |
| Molecular Weight | 213.03 g/mol |
The primary significance of this compound in research and synthetic chemistry lies in its role as a versatile synthetic intermediate. The presence of a bromine atom, a halogen, on the aromatic pyridine ring provides a reactive handle for a variety of chemical transformations.
Specifically, the bromo group can be readily displaced or utilized in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig reactions. These reactions are powerful tools in medicinal chemistry for creating libraries of analog compounds by introducing diverse functional groups at the brominated position. This approach is fundamental to structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity, selectivity, and pharmacokinetic properties.
While extensive research has been published on the broader class of pyrrolo[3,4-b]pyridin-5-ones, detailed studies focusing specifically on the synthesis and application of the 2-bromo derivative are less common in publicly available literature. However, its structural features strongly suggest its utility as a key building block for the synthesis of more complex and potentially bioactive molecules.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-6,7-dihydropyrrolo[3,4-b]pyridin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2O/c8-6-2-1-4-5(10-6)3-9-7(4)11/h1-2H,3H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQEDXSTUDPENAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=N2)Br)C(=O)N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2 Bromo 6,7 Dihydro Pyrrolo 3,4 B Pyridin 5 One
Reaction Pathways and Intermediate Characterization
The primary reaction pathways associated with the pyrrolo[3,4-b]pyridin-5-one core are those leading to its synthesis, often through elegant multi-component strategies. A predominant method is the Ugi-Zhu three-component reaction (UZ-3CR), which is frequently coupled with a subsequent cascade sequence. mdpi.comnih.govmdpi.com This approach allows for the rapid assembly of the complex heterocyclic system from simple precursors.
The general mechanism commences with the condensation of an aldehyde and an amine to form a Schiff base (imine). This intermediate is then activated by a Lewis acid, facilitating a nucleophilic attack by an α-isocyanoacetamide. The resulting product undergoes a non-prototropic tautomerization to yield a key intermediate: a 5-aminooxazole. mdpi.comsemanticscholar.org This oxazole is a reactive diene poised for the subsequent cascade.
Upon the addition of a dienophile, such as maleic anhydride, the 5-aminooxazole participates in an intermolecular aza-Diels-Alder cycloaddition. mdpi.comsemanticscholar.org This step generates a transient, oxa-bridged bicyclic intermediate. This intermediate is unstable and undergoes a series of intramolecular reactions, including N-acylation, decarboxylation, and dehydration, to ultimately furnish the stable pyrrolo[3,4-b]pyridin-5-one aromatic core. mdpi.commdpi.com
Table 1: Key Intermediates in the Synthesis of the Pyrrolo[3,4-b]pyridin-5-one Core
| Intermediate | Formation Step | Key Transformation |
|---|---|---|
| Iminium Cation | Aldehyde + Amine + Lewis Acid | Electrophilic species for nucleophilic attack. |
| 5-Aminooxazole | Ugi-Zhu 3CR | Acts as a diene in the subsequent cycloaddition. mdpi.com |
Role of the Bromine Atom in Activating or Directing Chemical Transformations
The bromine atom at the C-2 position of the pyridine (B92270) ring is a crucial functional handle that significantly influences the compound's reactivity. In heterocyclic systems like pyridine, halogen atoms at the 2- and 4-positions are known to activate the ring towards nucleophilic aromatic substitution (SNAr). nih.govquimicaorganica.org The electron-withdrawing nature of the pyridine nitrogen atom polarizes the C-Br bond and stabilizes the negatively charged Meisenheimer-type intermediate formed during nucleophilic attack.
This activation makes the C-2 carbon an electrophilic site, susceptible to displacement of the bromide ion by a variety of nucleophiles. Studies on simpler 2-bromopyridines demonstrate facile reactions with nucleophiles such as amines to form 2-aminopyridine derivatives. georgiasouthern.edu It is therefore anticipated that 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one would undergo similar substitutions with alkoxides, thiolates, and other nucleophiles. acs.org The general reactivity order for halides in SNAr reactions where the addition step is rate-determining is F > Cl ≈ Br > I. nih.gov
Furthermore, the C-Br bond provides a strategic site for transition-metal-catalyzed cross-coupling reactions. This opens pathways to introduce carbon-carbon and carbon-heteroatom bonds, greatly expanding the molecular diversity accessible from this scaffold. Potential transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds with aryl or vinyl groups.
Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
The introduction of bromine into a molecular structure is a recognized strategy in drug design, as it can enhance therapeutic activity and favorably influence metabolic pathways. semanticscholar.org
Electrophilic and Nucleophilic Characteristics of the Pyrrolo[3,4-b]pyridin-5-one Ring System
The pyrrolo[3,4-b]pyridin-5-one ring system possesses distinct electrophilic and nucleophilic sites, leading to a rich and varied chemical reactivity.
Electrophilic Sites:
C-2 Carbon: As discussed, the bromine atom renders this position highly electrophilic and susceptible to nucleophilic attack. nih.govquimicaorganica.org
Lactam Carbonyl Carbon (C-5): The carbonyl group is a classic electrophilic center. It can be attacked by strong nucleophiles or organometallic reagents, potentially leading to ring-opening or addition products.
C-4 Carbon: The polarization of the pyridine ring makes the C-4 position also susceptible to nucleophilic attack, though typically less so than the C-2 position when a good leaving group is present there.
Nucleophilic Sites:
Pyridine Nitrogen (N-6): The lone pair of electrons on the pyridine nitrogen atom imparts basicity and nucleophilicity. It is the likely site of protonation and can act as a ligand for metal centers.
Lactam Nitrogen (N-7): While the lone pair is delocalized into the adjacent carbonyl group, making it less nucleophilic than a typical amine, it can be deprotonated by a strong base. The resulting anion is a potent nucleophile that can undergo alkylation or acylation.
The π-System: The aromatic core can engage in π-stacking interactions, as observed in molecular docking studies of related compounds. mdpi.com While the pyridine ring is generally electron-poor, the fused pyrrole (B145914) moiety can increase the electron density, allowing for potential electrophilic aromatic substitution, although this is less favored than reactions on the pyridine ring.
Computational studies on related structures, such as 4,7-dibromo- mdpi.comnih.govacs.orgthiadiazolo[3,4-c]pyridine, have been used to analyze the energetics and selectivity of nucleophilic substitution reactions, providing insight into the electronic properties of such fused heterocyclic systems. researchgate.net
Elucidation of Cascade and Domino Reaction Mechanisms
The most prominent examples of cascade and domino reactions related to this compound are those employed in its synthesis. The one-pot Ugi-Zhu/aza-Diels-Alder sequence is a powerful illustration of how multiple bond-forming events can be orchestrated to build molecular complexity efficiently. nih.govmdpi.com This process involves the sequential formation of C-N and C-C bonds, followed by intramolecular cyclizations and eliminations to construct the final heterocyclic framework. semanticscholar.orgresearchgate.net
A typical cascade sequence for the formation of the pyrrolo[3,4-b]pyridin-5-one core is detailed below:
Iminium formation: Reversible condensation of an aldehyde and an amine.
Nucleophilic attack: Addition of an isocyanide to the iminium ion.
5-exo-dig cyclization: Formation of the 5-aminooxazole intermediate.
[4+2] Cycloaddition: Aza-Diels-Alder reaction between the oxazole and a dienophile.
Intramolecular N-acylation: Ring-opening of the dienophile anhydride (if used) and acylation of the secondary amine.
Decarboxylation & Dehydration: Aromatization to yield the final product. mdpi.commdpi.com
Acid-Base Properties and Protonation Equilibria
The acid-base properties of this compound are determined by the two nitrogen atoms and the lactam functionality.
Basicity: The pyridine nitrogen (N-6) is the most basic site in the molecule. Its basicity is expected to be comparable to, but slightly lower than, that of pyridine itself due to the electron-withdrawing effects of the fused ring system and the bromine atom. For comparison, the pKa of the related 7-azaindole (1H-pyrrolo[2,3-b]pyridine) is approximately 4.6, indicating it is a weak base. researchgate.net Protonation will occur preferentially at this nitrogen under acidic conditions.
Acidity: The N-H proton of the lactam at N-7 is weakly acidic. Its acidity is enhanced by the adjacent electron-withdrawing carbonyl group. Strong bases, such as sodium hydride or lithium diisopropylamide (LDA), would be required to deprotonate this position, generating a nucleophilic lactam anion.
Recent studies on structurally related pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones have revealed the occurrence of an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. researchgate.net In the excited state, a proton is transferred from the pyrazole ring to the carbonyl oxygen of the pyridinone core. This finding suggests that the carbonyl oxygen at C-5 is a potential site for protonation, particularly in the excited state, and plays a key role in the molecule's photophysical properties. This equilibrium between the enol and keto tautomers can be crucial for understanding the compound's behavior in different chemical environments. researchgate.net
Advanced Spectroscopic and Structural Elucidation of 2 Bromo 6,7 Dihydro Pyrrolo 3,4 B Pyridin 5 One
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for determining the molecular structure of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
1D and 2D NMR Techniques for Connectivity and Conformation
One-dimensional (1D) NMR, including ¹H (proton) and ¹³C (carbon-13) spectroscopy, offers initial insights into the molecular structure. The ¹H NMR spectrum of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one is expected to display distinct signals corresponding to each unique proton in the molecule. For instance, the protons on the pyridine (B92270) and pyrrole (B145914) rings will appear in the aromatic region, while the methylene (B1212753) protons of the dihydropyridinone ring will be observed in the aliphatic region. semanticscholar.org The chemical shifts are influenced by the electronic effects of the bromine atom and the carbonyl group.
The ¹³C NMR spectrum provides information on the carbon framework. Each chemically non-equivalent carbon atom gives a distinct signal, with the carbonyl carbon appearing significantly downfield.
To establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed. These include:
Correlation Spectroscopy (COSY): Identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to one another.
Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms (¹H-¹³C).
Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the entire molecular skeleton.
Interactive Table 1: Predicted ¹H NMR Spectral Data
| Proton Position | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | 7.5 - 7.8 | s |
| H-4 | 8.0 - 8.3 | s |
| CH₂ (C-7) | 4.3 - 4.6 | s |
| NH (N-6) | 8.5 - 9.5 | br s |
Interactive Table 2: Predicted ¹³C NMR Spectral Data
| Carbon Position | Predicted Chemical Shift (ppm) |
| C=O (C-5) | 165 - 170 |
| C-2 | 115 - 120 |
| C-3 | 140 - 145 |
| C-3a | 125 - 130 |
| C-4 | 145 - 150 |
| C-7 | 45 - 50 |
| C-7a | 150 - 155 |
Variable Temperature NMR Studies for Dynamic Processes
Variable Temperature (VT) NMR studies are a powerful tool for investigating dynamic processes in molecules, such as conformational changes or restricted bond rotations. For this compound, VT-NMR could be employed to study the potential for restricted rotation around certain bonds or to investigate any conformational equilibria of the dihydropyridinone ring. At different temperatures, the rate of these dynamic processes can change, leading to observable changes in the NMR spectrum, such as the broadening or sharpening of signals, or the coalescence of two or more distinct signals into a single averaged peak. This allows for the determination of the energy barriers associated with these conformational changes.
Advanced Mass Spectrometry Techniques
Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, often to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of the compound. For this compound (C₇H₅BrN₂O), the exact mass can be calculated. The presence of bromine would be readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks in the mass spectrum separated by two m/z units.
Interactive Table 3: Predicted HRMS Data
| Ion Formula | Calculated m/z ([M+H]⁺) for ⁷⁹Br | Calculated m/z ([M+H]⁺) for ⁸¹Br |
| C₇H₆BrN₂O⁺ | 212.9662 | 214.9641 |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves the selection of a specific parent ion, its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions. This technique provides valuable information about the connectivity of the molecule. The fragmentation of the protonated this compound would likely proceed through characteristic losses of small neutral molecules such as CO, HCN, or the bromine radical. Analyzing these fragmentation pathways helps to confirm the proposed structure. For example, a common fragmentation would be the loss of a carbonyl group (CO), followed by further fragmentation of the heterocyclic ring system.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.
For this compound, the IR spectrum would be expected to show strong absorption bands corresponding to the N-H and C=O stretching vibrations. The C-Br stretching vibration would also be present, typically in the lower frequency region of the spectrum. Raman spectroscopy, which is sensitive to non-polar bonds, would complement the IR data, particularly for the vibrations of the aromatic rings.
Interactive Table 4: Predicted Vibrational Spectroscopy Data
| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| N-H Stretch | 3200 - 3400 | 3200 - 3400 |
| C-H Stretch (Aromatic) | 3000 - 3100 | 3000 - 3100 |
| C=O Stretch (Amide) | 1680 - 1720 | 1680 - 1720 |
| C=C/C=N Stretch (Ring) | 1500 - 1650 | 1500 - 1650 |
| C-N Stretch | 1200 - 1350 | 1200 - 1350 |
| C-Br Stretch | 500 - 650 | 500 - 650 |
X-ray Crystallography for Solid-State Structure and Stereochemistry
A comprehensive search of scientific literature and crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any published single-crystal X-ray diffraction data for this compound. Consequently, a definitive analysis of its solid-state structure, including precise bond lengths, bond angles, torsion angles, and crystal packing information, cannot be provided at this time.
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the compound's connectivity and conformation in the solid state. For related heterocyclic structures, X-ray diffraction has been instrumental in confirming molecular geometry and identifying intermolecular interactions such as hydrogen bonding or π–π stacking, which influence the macroscopic properties of the material. nih.govresearchgate.netekb.egurfu.ru However, without experimental data for the title compound, a detailed discussion of its specific crystallographic parameters (e.g., crystal system, space group, unit cell dimensions) remains speculative.
Circular Dichroism (CD) Spectroscopy for Chiral Derivatives
Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemical features of chiral molecules. aps.orgnih.gov It measures the differential absorption of left- and right-circularly polarized light. The parent compound, this compound, is achiral as it does not possess a stereocenter and has a plane of symmetry. Therefore, it will not produce a signal in CD spectroscopy.
This analytical method would only be applicable to chiral derivatives of this molecule. For CD spectroscopy to be a relevant analytical tool, a chiral center would need to be introduced into the molecular structure, for instance, through substitution at the 6- or 7-position of the pyrrolidinone ring, leading to enantiomeric forms. A search of the scientific literature did not retrieve any studies focused on the synthesis and chiroptical properties of such chiral derivatives. As a result, there is no available experimental CD spectroscopic data to report for any related chiral compounds.
In principle, for a chiral derivative, CD spectroscopy could provide valuable information regarding its absolute configuration and conformational preferences in solution. rsc.orgrsc.org Theoretical calculations, often paired with experimental results, can help assign the absolute configuration of enantiomers based on their characteristic CD spectra. rsc.org
Computational and Theoretical Studies on 2 Bromo 6,7 Dihydro Pyrrolo 3,4 B Pyridin 5 One
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, geometry, and energetic properties of molecules. For the pyrrolo[3,4-b]pyridin-5-one scaffold, DFT calculations have been employed to analyze non-covalent interactions and determine the molecular orbitals involved in electronic transitions for various derivatives. mdpi.comresearchgate.net
Analysis of the electronic structure provides fundamental information about the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.
In studies of related pyrazolyl-pyrrolo[3,4-b]pyridin-5-ones, Time-Dependent DFT (TD-DFT) calculations have been used to reproduce experimental absorption spectra and identify the primary electronic transitions, which are often composed of contributions from multiple orbitals rather than a simple HOMO→LUMO transition. researchgate.net For the 2-bromo derivative, the bromine atom, being an electron-withdrawing group, would be expected to influence the electron density distribution and the energies of the frontier orbitals.
| Parameter | Description | Relevance to 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Influences susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Influences susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electronic density, showing regions of positive and negative charge. | Predicts sites for electrophilic and nucleophilic reactions and intermolecular interactions. |
| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms in the molecule. | Helps in understanding the polarity of bonds and the reactivity of different atomic sites. |
Conformational analysis using DFT helps identify the most stable three-dimensional arrangement (conformation) of a molecule by calculating the potential energy associated with different spatial orientations. For the 6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one core, the dihydro-pyridine ring is not planar, allowing for different conformers. DFT calculations can determine the relative energies of these conformers, identifying the global minimum energy structure which is the most likely to be observed experimentally. These calculations are crucial for understanding how the molecule will be shaped when interacting with other molecules, such as biological receptors.
Molecular Dynamics (MD) Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. For the pyrrolo[3,4-b]pyridin-5-one class of compounds, MD simulations have been instrumental in validating the results of molecular docking studies. mdpi.comnih.gov After predicting a potential binding pose of a ligand in a protein's active site via docking, MD simulations are run to assess the stability of this ligand-protein complex. nih.gov
In a study involving derivatives of this scaffold as potential inhibitors for breast cancer-related proteins like AKT1, MD simulations confirmed that the most promising compounds remained stably bound within the active site over the simulation period, thus strengthening the case for their inhibitory potential. mdpi.comnih.gov These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time, offering a dynamic view that static docking cannot provide.
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) and the closely related Quantitative Structure-Activity Relationships (QSAR) are computational models that aim to correlate the chemical structure of a compound with its reactivity or biological activity.
A QSAR study was performed on a series of 12 polysubstituted pyrrolo[3,4-b]pyridin-5-ones to understand the structural features responsible for their cytotoxic effects against human cervical carcinoma cell lines. mdpi.comnih.govnih.gov The analysis revealed that the six-membered rings of the molecular framework were the most significant contributors to the observed biological activity across all tested models. mdpi.comnih.gov Such models are valuable for predicting the activity of new, unsynthesized compounds and for guiding the design of more potent derivatives. For this compound, a QSRR model could predict its reactivity in specific chemical reactions based on descriptors calculated from its structure.
Reaction Pathway Modeling and Transition State Characterization
The synthesis of the pyrrolo[3,4-b]pyridin-5-one core is a complex process that has been described as a one-pot, multi-component reaction. mdpi.comnih.gov The established plausible reaction mechanism involves an initial Ugi-Zhu three-component reaction to form a 5-aminooxazole intermediate. mdpi.comsemanticscholar.org This is followed by a cascade sequence that includes an aza-Diels–Alder cycloaddition with maleic anhydride, an intramolecular N-acylation, and subsequent decarboxylation and dehydration to yield the final fused heterocyclic system. mdpi.comnih.govsemanticscholar.org
Computational chemistry can be used to model this entire reaction pathway. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile of the reaction can be constructed. Characterizing the transition states is particularly important as it allows for the determination of the reaction's activation energy, providing insight into the reaction kinetics and helping to optimize experimental conditions.
In Silico Studies of Molecular Recognition and Binding Sites (excluding in vivo outcomes)
In silico molecular docking is a widely used technique to predict the preferred binding orientation of a small molecule to a biological target. Numerous studies have employed this method to investigate the therapeutic potential of pyrrolo[3,4-b]pyridin-5-one derivatives against various diseases. mdpi.commdpi.com
These studies have identified several potential protein targets and elucidated the key molecular interactions responsible for binding. For instance, derivatives have been docked into the colchicine (B1669291) binding site of αβ-tubulin, where hydrophobic and aromatic moieties were found to be crucial for strong interactions. mdpi.comnih.gov In another study targeting proteins related to breast cancer, docking simulations identified strong binding to the kinase AKT1, with interactions including π-stacking and hydrogen bonds. mdpi.comnih.gov These computational results provide a molecular-level hypothesis for the compounds' mechanism of action and guide further experimental validation.
| Compound Class | Biological Target | Key Interactions Observed in Docking Studies | Reference(s) |
| Polysubstituted Pyrrolo[3,4-b]pyridin-5-ones | αβ-Tubulin | Strong hydrophobic interactions within the colchicine binding site. Aromatic moieties play a key role. | mdpi.comnih.govnih.gov |
| Substituted Pyrrolo[3,4-b]pyridin-5-ones | Serine/Threonine Kinase 1 (AKT1) | π-stacking interactions with the pyrrolo[3,4-b]pyridin-5-one nucleus; hydrogen bonding. | mdpi.comnih.gov |
| Substituted Pyrrolo[3,4-b]pyridin-5-ones | Orexin-2 Receptor (Ox₂R) | Moderate to strong binding energies identified. | mdpi.comnih.gov |
| Bis-furyl-pyrrolo[3,4-b]pyridin-5-ones | SARS-CoV-2 Main Protease (Mpro) | Favorable binding interactions predicted. | rsc.org |
Applications in Chemical Synthesis and Advanced Materials Chemistry
2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one as a Versatile Synthetic Building Block
The structure of this compound is particularly valuable in organic synthesis, where it functions as a versatile building block. The presence of the bromo-substituent on the pyridine (B92270) ring offers a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. These reactions enable the introduction of a wide range of substituents, including aryl, alkyl, and vinyl groups, thereby allowing for the systematic modification of the molecule's electronic and steric properties.
The pyrrolo[3,4-b]pyridin-5-one core itself is often synthesized through sophisticated multicomponent reactions (MCRs), such as the Ugi–Zhu three-component reaction, which allows for the rapid assembly of the core structure from simple precursors. nih.govnih.gov This efficient synthetic access, combined with the reactivity of the bromo-group, makes the compound an ideal starting material for creating diverse libraries of molecules. For instance, derivatives of the pyrrolo[3,4-b]pyridin-5-one scaffold have been synthesized and evaluated for their potential cytotoxic effects against various cancer cell lines, demonstrating the utility of this core in medicinal chemistry research. nih.govnih.govresearchgate.net The ability to readily functionalize the core structure is crucial for establishing structure-activity relationships and optimizing biological activity.
Development of Functional Derivatives for Chemical Probes and Tools in Chemical Biology
The adaptable scaffold of this compound is highly suitable for the design and synthesis of chemical probes and tools for applications in chemical biology. By strategically replacing the bromine atom or modifying other positions on the heterocyclic core, researchers can attach fluorophores, affinity tags, or other reporter groups.
Photophysical Properties and Their Modulation (e.g., Fluorescence Response to Viscosity)
Derivatives of the pyrrolo[3,4-b]pyridin-5-one core can exhibit interesting photophysical properties, including fluorescence. researchgate.net When conjugated with other fluorescent moieties like BODIPY, the resulting molecules can display dual emission, with fluorescence arising from both the BODIPY core and the pyrrolo[3,4-b]pyridin-5-one core. nih.gov
A significant application of these photophysical properties is in sensing the viscosity of the surrounding medium. As the viscosity of the solvent increases (for example, in mixtures of DMSO and glycerol), these conjugates can show a marked increase in fluorescence emission intensity. nih.gov This phenomenon is attributed to the restriction of intramolecular rotation in the more viscous environment, which reduces non-radiative decay pathways and enhances fluorescence quantum yield.
Furthermore, the pyrrolo[3,4-b]pyridin-5-one core itself can exhibit a hypsochromic shift (a shift to a shorter wavelength) in its emission spectrum as viscosity increases. nih.gov For example, emission peaks observed around 444 nm in DMSO can shift to approximately 410 nm in glycerol-containing solutions. This sensitivity to the local environment makes these compounds promising candidates for viscosity sensors in biological systems, where viscosity can be an indicator of cellular health and disease states.
| Property | Observation | Significance |
|---|---|---|
| Linear Trend (R²) | 0.9852 | Indicates a strong linear correlation between fluorescence and viscosity. |
| Förster-Hoffman Coefficient (χ) | 0.511 | Quantifies the sensitivity of the fluorescence quantum yield to viscosity. |
| Emission Shift (Pyrrolopyridinone Core) | Hypsochromic shift from ~444 nm to ~410 nm | Demonstrates the core's sensitivity to environmental polarity and rigidity. |
| Emission Intensity (BODIPY Core) | Increases with viscosity | Typical behavior of a molecular rotor, enhancing its sensing capability. |
Potential in Organic Electronic Materials and Conductive Polymers
The electron-deficient nature of the pyridine ring combined with the fused pyrrole (B145914) system suggests that the pyrrolo[3,4-b]pyridin-5-one scaffold has potential as a building block for organic electronic materials. researchgate.net A structurally related compound, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), has been successfully synthesized and utilized as a novel electron acceptor for constructing donor-acceptor type conjugated polymers. rsc.org These polymers have shown promising electrochromic properties, with good optical contrasts, fast switching speeds, and high coloration efficiencies. rsc.org
Given these precedents, it is plausible that this compound could be used to create analogous materials. Through polymerization, likely via cross-coupling reactions at the bromo-position and another site, it could be incorporated into the backbone of conductive polymers. The resulting materials could find applications in organic field-effect transistors (OFETs), electrochromic devices, and organic photovoltaics. Additionally, the dual-emission properties observed in some of its derivatives could be harnessed for the development of white organic light-emitting diodes (OLEDs). nih.gov
Design of Ligands for Metal Catalysis (Hypothetical)
The structure of this compound contains multiple heteroatoms, specifically nitrogen and oxygen, which could serve as donor atoms for coordinating to metal centers. This suggests its potential as a scaffold for the design of novel ligands for metal catalysis. mdpi.comnih.gov
Hypothetically, the pyridinic nitrogen and the lactam oxygen could act as a bidentate ligand, forming a stable chelate ring with a transition metal. The steric and electronic properties of this ligand could be systematically tuned. For example, substituents could be introduced on the pyrrole nitrogen or at other positions on the aromatic ring to modulate the electron density at the metal center and influence the catalytic activity and selectivity. umsl.edu
Furthermore, the bromo-group provides a synthetic handle to introduce other coordinating moieties. For instance, a phosphine (B1218219) group could be installed via a coupling reaction, creating a P,N-bidentate ligand. Such hybrid ligands are of great interest in asymmetric catalysis. nih.gov The rigid, fused-ring structure of the pyrrolopyridinone backbone could impart specific geometric constraints on the resulting metal complex, which can be advantageous for achieving high levels of stereocontrol in catalytic reactions. The design of ligands is a cornerstone of modern catalysis, and scaffolds like this compound offer a promising, yet underexplored, platform for developing new catalytic systems.
Future Research Directions and Emerging Opportunities
Sustainable and Green Chemistry Approaches for Synthesis
The development of environmentally benign synthetic routes is a paramount goal in modern chemistry. Future research on 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one should prioritize the adoption of green chemistry principles to minimize environmental impact and enhance process efficiency.
One promising avenue is the application of multicomponent reactions (MCRs) . MCRs, such as the Ugi and Passerini reactions, are highly efficient processes that combine three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps, solvent waste, and energy consumption. The synthesis of various pyrrolo[3,4-b]pyridin-5-one derivatives has been successfully achieved using an Ugi-Zhu three-component reaction, suggesting that this approach could be adapted for the synthesis of the 2-bromo analog. dtic.milacs.orgnih.gov
Microwave-assisted organic synthesis (MAOS) represents another key area for exploration. Microwave irradiation can significantly accelerate reaction rates, improve yields, and enhance product purity compared to conventional heating methods. purdue.edunih.govresearchgate.netacs.org The application of MAOS to the synthesis of the pyrrolo[3,4-b]pyridin-5-one core has been documented, indicating its potential for a more sustainable production of this compound. dtic.milacs.org
Furthermore, the implementation of flow chemistry could offer significant advantages in terms of safety, scalability, and process control. wikipedia.orgmdpi.comhideninc.comnih.gov Continuous-flow reactors allow for precise control over reaction parameters, leading to improved product consistency and reduced risk when handling hazardous reagents or intermediates. The development of a continuous-flow synthesis for this compound would be a significant step towards its large-scale and sustainable production.
Finally, biocatalysis presents an exciting frontier for the green synthesis of lactams. hidenanalytical.comacs.orgrsc.orgnih.gov The use of enzymes as catalysts can offer high selectivity and operate under mild reaction conditions, often in aqueous media. Exploring enzymatic routes for the formation of the pyrrolopyridinone ring system or for the stereoselective functionalization of the molecule could lead to highly efficient and environmentally friendly synthetic processes.
| Green Chemistry Approach | Potential Advantages for Synthesis of this compound |
| Multicomponent Reactions (MCRs) | Reduced step-count, lower waste generation, increased atom economy. |
| Microwave-Assisted Synthesis | Accelerated reaction times, improved yields, enhanced energy efficiency. |
| Flow Chemistry | Enhanced safety, scalability, and precise control over reaction parameters. |
| Biocatalysis | High selectivity, mild reaction conditions, use of renewable catalysts. |
Exploration of Novel Reaction Pathways and Catalytic Applications
The unique chemical architecture of this compound provides a platform for the exploration of novel reaction pathways and the development of new catalytic applications.
The bromine atom at the 2-position of the pyridine (B92270) ring serves as a versatile handle for a variety of cross-coupling reactions . Palladium-catalyzed reactions such as Suzuki, Heck, Sonogashira, and Stille couplings could be employed to introduce a wide range of substituents, including aryl, alkyl, and alkynyl groups. nih.govresearchgate.netipb.pt This would enable the creation of a diverse library of derivatives with potentially new and interesting electronic, photophysical, or biological properties.
The enamide-like substructure within the pyrrolidinone ring is another reactive site that could be targeted for functionalization. Visible-light photoredox catalysis has emerged as a powerful tool for the direct C-H functionalization of enamides and enecarbamates. wikipedia.orgacs.org Exploring such photocatalytic transformations could lead to the development of novel methods for the alkylation, arylation, or trifluoromethylation of the this compound scaffold under mild and environmentally friendly conditions.
Furthermore, the possibility of engaging the lactam nitrogen in radical reactions should be investigated. For instance, the generation of N-bromo-lactams and their subsequent reactions, as demonstrated with N-bromo-azetidinones, could open up avenues for the introduction of various functional groups at the nitrogen atom. nih.govacs.org
Beyond its role as a substrate, the pyrrolopyridinone scaffold itself could be explored for its potential in catalysis . The rigid, heterocyclic framework could be functionalized with catalytically active moieties, leading to the development of novel ligands for transition metal catalysis or new organocatalysts. The design of such catalysts could be inspired by the use of other heterocyclic scaffolds in asymmetric catalysis.
| Reaction Type | Potential Application to this compound |
| Cross-Coupling Reactions | Diversification of the scaffold by introducing various substituents at the 2-position. |
| Photoredox Catalysis | Functionalization of the enamide-like moiety within the pyrrolidinone ring. |
| Radical Reactions | Introduction of novel functional groups at the lactam nitrogen. |
| Scaffold as a Catalyst | Development of new ligands or organocatalysts based on the pyrrolopyridinone core. |
Advanced Characterization Techniques for Real-time Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and for the rational design of new transformations. The application of advanced, time-resolved characterization techniques will be instrumental in elucidating the intricate details of the synthesis and reactivity of this compound.
Operando spectroscopy , which involves the simultaneous measurement of catalytic activity and spectroscopic data under actual reaction conditions, is a powerful tool for studying reaction mechanisms. wikipedia.orgmdpi.comhideninc.comhidenanalytical.com By coupling techniques such as in-situ infrared (IR), Raman, or UV-Vis spectroscopy with online product analysis (e.g., mass spectrometry or gas chromatography), it would be possible to identify reactive intermediates, monitor catalyst speciation, and gain insights into the kinetics of the reactions involved in the synthesis or functionalization of the target molecule.
Real-time Nuclear Magnetic Resonance (NMR) spectroscopy offers another avenue for gaining detailed mechanistic information. nih.govmpg.denih.gov Recent advances in fast-acquisition and multidimensional NMR techniques allow for the "on-the-fly" monitoring of complex organic reactions. This could be applied to track the formation of this compound, identify transient intermediates, and determine the kinetic profiles of different reaction steps.
Mass spectrometry (MS) , particularly with soft ionization techniques like electrospray ionization (ESI), is a highly sensitive method for the detection and characterization of reactive intermediates, even at very low concentrations. rsc.orgnih.govresearchgate.net By directly sampling the reaction mixture, it is possible to identify key intermediates that may not be observable by other techniques, thereby providing crucial pieces of the mechanistic puzzle.
| Characterization Technique | Mechanistic Insights to be Gained |
| Operando Spectroscopy | Structure-activity relationships, identification of catalyst active sites, real-time monitoring of reaction progress. |
| Real-time NMR Spectroscopy | Identification of transient intermediates, kinetic profiling of reaction steps, structural elucidation of novel species. |
| Mass Spectrometry | Detection of low-concentration reactive intermediates, elucidation of complex reaction pathways. |
Development of Predictive Computational Models for Reactivity and Design
Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new molecules and materials.
Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, stability, and reactivity of this compound and its derivatives. DFT can be used to model reaction pathways, calculate activation energies, and predict the regioselectivity and stereoselectivity of various transformations. This would allow for a deeper understanding of the factors that govern the reactivity of the molecule and could guide the experimental design of new reactions.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate the structural features of a series of this compound derivatives with their biological activity or other properties of interest. By developing robust QSAR models, it would be possible to predict the activity of new, unsynthesized compounds, thereby accelerating the discovery of new drug candidates or functional materials.
Molecular docking simulations can be used to predict the binding mode and affinity of this compound derivatives to specific biological targets, such as enzymes or receptors. This information is invaluable for understanding the mechanism of action of bioactive compounds and for the rational design of more potent and selective inhibitors.
| Computational Method | Application to this compound |
| Density Functional Theory (DFT) | Elucidation of reaction mechanisms, prediction of reactivity and selectivity, understanding of electronic properties. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity, guiding the design of new derivatives with enhanced properties. |
| Molecular Docking | Prediction of binding modes to biological targets, rational drug design. |
Integration of the this compound Scaffold into Complex Supramolecular Assemblies
The ability of molecules to self-assemble into well-defined, higher-order structures is the foundation of supramolecular chemistry and materials science. The unique structural and electronic features of this compound make it an attractive building block for the construction of complex supramolecular assemblies.
The presence of a bromine atom opens up the possibility of utilizing halogen bonding as a directional, non-covalent interaction to guide the self-assembly process. Halogen bonds are formed between an electrophilic region on a halogen atom and a Lewis base, and they have been widely used to construct a variety of supramolecular architectures, including liquid crystals, gels, and porous materials.
The lactam and pyridine moieties of the molecule can participate in hydrogen bonding , another powerful tool for directing self-assembly. The combination of hydrogen bonding and halogen bonding could lead to the formation of highly ordered and robust supramolecular structures with interesting properties.
Furthermore, by functionalizing the this compound scaffold with other recognition motifs, such as crown ethers, calixarenes, or cyclodextrins, it would be possible to create more complex and functional supramolecular systems. These systems could find applications in areas such as molecular recognition, sensing, and drug delivery.
| Supramolecular Interaction | Potential for Assembly of this compound |
| Halogen Bonding | Directional control over self-assembly, formation of ordered solid-state structures. |
| Hydrogen Bonding | Formation of robust and predictable supramolecular architectures. |
| Host-Guest Chemistry | Integration into more complex and functional supramolecular systems. |
Q & A
Basic Research Questions
Q. What is the molecular structure of 2-Bromo-6,7-dihydro-pyrrolo[3,4-b]pyridin-5-one, and how is it characterized?
- Answer: The compound has a bicyclic pyrrolopyridinone scaffold with a bromine atom at position 2. Its canonical SMILES is
C1C2=CN=C(C=C2NC1=O)Br, and its molecular formula is C₇H₅BrN₂O (MW: 213.04 g/mol). Key characterization methods include:
- NMR Spectroscopy : Proton and carbon NMR are critical for confirming the positions of the bromine and carbonyl groups, as well as the fused ring system .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- X-ray Crystallography : Used to resolve tautomeric equilibria in related pyrrolopyridinones, though no direct data exists for this compound .
Q. What are the established synthetic routes for this compound?
- Answer: While direct synthesis protocols are sparse, analogous methods for pyrrolo[3,4-b]pyridin-5-ones involve:
- Multicomponent Reactions : Ugi-Zhu or one-pot strategies using amines, aldehydes, and isocyanides to assemble the core scaffold .
- Substitution Reactions : Bromination of precursor pyrrolopyridinones using NBS (N-bromosuccinimide) or HBr under controlled conditions .
- Solvent Optimization : Toluene or DMF is often used to stabilize intermediates and improve yield .
Q. How is the purity of this compound validated in research settings?
- Answer:
- Chromatography : HPLC or GC-MS to confirm >95% purity.
- Thermal Analysis : Differential scanning calorimetry (DSC) to detect melting point deviations caused by impurities .
- Elemental Analysis : Quantifies C, H, N, and Br content to match theoretical values .
Advanced Research Questions
Q. How do reaction conditions influence the regioselectivity of bromination in pyrrolopyridinone derivatives?
- Answer: Regioselectivity depends on:
- Electronic Effects : Electron-rich positions (e.g., α to carbonyl groups) are more susceptible to electrophilic bromination.
- Steric Factors : Bulky substituents near reactive sites may divert bromination to less hindered positions.
- Catalysts : Lewis acids like FeCl₃ can direct bromine to specific sites in heterocycles .
- Example: In related compounds, bromination at position 2 (vs. 3) is favored under anhydrous conditions with NBS .
Q. What tautomeric equilibria exist in pyrrolopyridin-5-one derivatives, and how do they affect reactivity?
- Answer: The compound may exhibit keto-enol tautomerism:
- Keto Form : Dominant in polar solvents (e.g., DMSO-d₆), stabilized by intramolecular hydrogen bonding.
- Enol Form : Observed in non-polar solvents or solid state, influencing nucleophilic substitution rates.
- Impact on Reactivity : The enol form enhances electrophilicity at the carbonyl carbon, facilitating condensations or cycloadditions .
Q. How can computational methods (e.g., QSAR) predict the biological activity of this compound?
- Answer:
- Molecular Docking : Models interactions with targets like kinases or GPCRs (e.g., FGFR or M4 receptors) using software like AutoDock Vina .
- QSAR Parameters : LogP, polar surface area, and H-bond donors/acceptors correlate with membrane permeability and target binding.
- Case Study : Analogues with bromine at position 2 show enhanced inhibitory activity against DPP4 (dipeptidyl peptidase-4) compared to chloro derivatives .
Q. What are the key challenges in scaling up synthesis while maintaining enantiomeric purity?
- Answer:
- Chiral Resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) to control stereochemistry .
- Byproduct Mitigation : Optimize reaction time and temperature to minimize racemization. For example, reducing reaction time from 24h to 6h decreases epimerization in related compounds .
- Purification : Chiral HPLC or crystallization with resolving agents (e.g., tartaric acid) ensures enantiomeric excess >99% .
Methodological Considerations
Q. What experimental protocols are recommended for studying the compound’s stability under varying pH conditions?
- Answer:
Buffer Preparation : Use phosphate (pH 2–8) and carbonate (pH 9–12) buffers.
Incubation : Heat samples at 37°C for 24–72h.
Analysis : Monitor degradation via LC-MS and quantify using UV absorbance at λ = 254 nm.
- Key Finding : Pyrrolopyridinones are prone to hydrolysis at pH >10, with bromine substitution increasing stability compared to chlorine .
Q. How can researchers resolve contradictory data in biological activity studies?
- Answer:
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., 1 nM–100 µM).
- Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding.
- Structural Confirmation : Re-validate compound identity via NMR and HRMS after biological assays to exclude degradation artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
